molecular formula C10H8F3N3O B1517408 N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide CAS No. 1110885-03-4

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide

Cat. No. B1517408
M. Wt: 243.18 g/mol
InChI Key: DVWYGOIDMQQMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide, also known as Trifluorobenzamide (TFB), is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a small molecule with a molecular weight of 209.2 g/mol and a melting point of 115°C. TFB is a colorless solid at room temperature and is soluble in water, methanol, and ethanol. It has been used in the synthesis of various organic compounds, and its potential applications in the fields of biology and medicine have been explored.

Scientific Research Applications

Chemical Synthesis and Modifications

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is a compound that can participate in various chemical reactions due to its functional groups. For instance, the reactions of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride can lead to the formation of 5-(2'-Benzamidoacyloxy)thiazoles, demonstrating the reactivity of similar carboxamide structures under specific conditions (Barrett, 1978). These reactions underline the potential of N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide in synthetic organic chemistry and its ability to be a precursor or intermediate in synthesizing complex molecules.

Catalytic Activities and Biological Applications

The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has led to the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showcasing the versatility of carboxamide derivatives in producing compounds with significant antimicrobial and antioxidant activities (Sindhe et al., 2016). This indicates that derivatives like N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide could be explored for their biological activities, potentially leading to new therapeutic agents.

Material Science and Molecular Design

In material science, the structural properties of compounds like N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide can be instrumental. The study on supramolecular packing motifs, which involves the self-assembly of aryl rings into π-stacks surrounded by a triple helical network of hydrogen bonds, can provide insights into the design of new materials with novel properties (Lightfoot et al., 1999). Such structural understanding can aid in the development of materials with specific functionalities, including those for electronic, photonic, or catalytic applications.

Anticancer Research

In the realm of medicinal chemistry, derivatives similar to N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide have been explored for their anticancer activities. The synthesis and biological evaluation of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, for instance, have demonstrated cytotoxic effects against breast cancer cell lines, hinting at the potential anticancer applications of structurally related compounds (Kelly et al., 2007). This underscores the importance of carboxamide derivatives in the development of new anticancer agents, with the possibility of N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide being a candidate for further investigation.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)4-14-9(17)6-1-2-7-8(3-6)16-5-15-7/h1-3,5H,4H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYGOIDMQQMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.